molecular formula C22H15Cl2N3O5 B1265193 Cladoniamide B

Cladoniamide B

Cat. No. B1265193
M. Wt: 472.3 g/mol
InChI Key: BCFVHVKRKHBTGK-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladoniamide B is 8a,13-dihydrobenzo[2,3]pyrrolo[3',4':5,6]indolizino[8,7-b]indole-6,8(5aH,7H)-dione which is substituted by chlorines at positions 2 and 10, hydroxy groups at positions 5a and 8a, a methoxy group at position 14, and a methyl group at position 7 (the 5aR,8aS diastereoisomer). It has been isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heterohexacyclic compound, an organochlorine compound, a dicarboximide, a tertiary alcohol and a diol.

Scientific Research Applications

Biosynthetic Gene Cluster and Structure

Cladoniamide B, a bis-indole alkaloid, is derived from Streptomyces uncialis, a lichen-associated actinomycete strain. It features an indenotryptoline structure, which is uncommon among bis-indole alkaloids. The biosynthetic gene cluster for Cladoniamide B has been isolated, sequenced, and annotated, revealing similarities with the gene cluster for BE-54017, a related indenotryptoline product. Both gene clusters encode enzymes essential for constructing an indolocarbazole core and flavin-dependent enzymes involved in forming the indenotryptoline scaffold from indolocarbazole (Ryan, 2011).

Synthetic Approaches

Total synthesis of Cladoniamide G, a derivative with cytotoxic properties against breast cancer cells, has been achieved. Key steps include oxidative dimerization of 3-acetoxy-5-chloroindole and a tandem process for lactam formation and carbamate removal. This synthesis provides insight into the chemical structure and potential therapeutic applications of Cladoniamides (Loosley, Andersen, & Dake, 2013).

Expansion for Drug Discovery

Expanding the biosynthetic pathways of Cladoniamides, including Cladoniamide B, can lead to the generation of novel compounds for drug discovery. By targeting specific genes such as glycosyltransferase, halogenase, and oxidoreductase from related pathways, a variety of new compounds have been synthesized. This approach not only reveals substrate specificities of various enzymes but also sets the stage for future efforts in engineering new catalysts and compounds (Du & Ryan, 2015).

Antimicrobial and Anticancer Potential

Cladoniamides, including Cladoniamide B, have shown potential as antimicrobial and anticancer agents. Cladoniamide G, in particular, has been noted for its cytotoxicity to MCF-7 breast cancer cells in vitro. This highlights the potential of Cladoniamides in developing new treatments for various types of cancers and microbial infections (Williams et al., 2008).

properties

Product Name

Cladoniamide B

Molecular Formula

C22H15Cl2N3O5

Molecular Weight

472.3 g/mol

IUPAC Name

(11S,15R)-7,20-dichloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17(22),18,20-octaene-12,14-dione

InChI

InChI=1S/C22H15Cl2N3O5/c1-26-19(28)21(30)15-11-7-9(23)3-5-13(11)25-16(15)17-18(32-2)12-8-10(24)4-6-14(12)27(17)22(21,31)20(26)29/h3-8,25,30-31H,1-2H3/t21-,22+/m1/s1

InChI Key

BCFVHVKRKHBTGK-YADHBBJMSA-N

Isomeric SMILES

CN1C(=O)[C@@]2(C3=C(C4=C(C5=C(N4[C@@]2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O

Canonical SMILES

CN1C(=O)C2(C3=C(C4=C(C5=C(N4C2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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